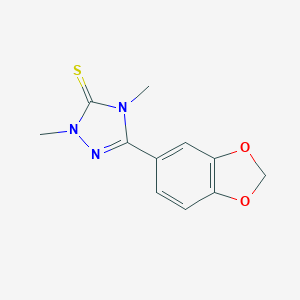
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-
説明
Quinine ethylcarbonate is a derivative of quinine, an alkaloid obtained from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria. Quinine ethylcarbonate is known for its reduced bitterness compared to quinine, making it more palatable for various applications .
特性
CAS番号 |
110623-40-0 |
|---|---|
分子式 |
C11H11N3O2S |
分子量 |
249.29 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H11N3O2S/c1-13-10(12-14(2)11(13)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,6H2,1-2H3 |
InChIキー |
VWCOOYWSPUKLGH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |
他のCAS番号 |
110623-40-0 |
同義語 |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-d imethyl- |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinine ethylcarbonate involves the reaction of quinine with ethyl chloroformate. This reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods: On an industrial scale, quinine is primarily extracted from the bark of the cinchona tree using liquid-solid extraction methods. The extracted quinine is then reacted with ethyl chloroformate under controlled conditions to produce quinine ethylcarbonate .
化学反応の分析
反応の種類: キニーネエチルカルボナートは、次のようなさまざまな化学反応を起こす可能性があります。
加水分解: キニーネエチルカルボナートは、水存在下で加水分解して、キニーネとエチルカルボナートを生成します。
酸化: キニーネエチルカルボナートは酸化されてキニーネN-オキシド誘導体を生成する可能性があります。
一般的な試薬と条件:
加水分解: 水または水性酸溶液。
酸化: 過酸化水素または過酸などの酸化剤。
主要な生成物:
加水分解: キニーネとエチルカルボナート。
酸化: キニーネN-オキシド誘導体。
4. 科学研究における用途
キニーネエチルカルボナートは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、および不斉合成におけるキラル補助剤として使用されます。
生物学: 味覚受容体への影響とそのキニーネに比べて苦味が少ない点について研究されています。
医学: マラリアやその他の寄生虫感染症の治療における潜在的な用途について調査されています。
科学的研究の応用
Quinine ethylcarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on taste receptors and its reduced bitterness compared to quinine.
Medicine: Investigated for its potential use in treating malaria and other parasitic infections.
Industry: Used as a flavoring agent in food and beverages due to its reduced bitterness
作用機序
キニーネエチルカルボナートの作用機序は、キニーネと似ています。それは、寄生虫がヘモグロビンを分解および消化する能力を阻害します。ヘモグロビンは、寄生虫の生存に不可欠です。 この作用は、主に寄生虫における核酸およびタンパク質合成の阻害、ならびに解糖系の阻害を介して媒介されます .
類似化合物:
キニーネ塩酸塩: キニーネエチルカルボナートよりも苦味が強い類似体です。
キニーネ二塩酸塩: 類似の薬効を持つキニーネの別の誘導体です。
キニーネバレラート: マラリア治療薬として使用されます。
キニーネグリセロリン酸塩: 脚のけいれんの治療に用いられることが知られています
独自性: キニーネエチルカルボナートは、苦味が少ないため、味が重要な要素となる用途に適しています。 この特性は、キニーネエチルカルボナートを他のキニーネ誘導体と区別するものであり、他のキニーネ誘導体は、しばしばより苦味があり、口当たりが悪いです .
類似化合物との比較
Quinine monohydrochloride: A more bitter analogue of quinine ethylcarbonate.
Quinine dihydrochloride: Another derivative of quinine with similar medicinal properties.
Quinine valerate: Used for its antimalarial properties.
Quinine glycerophosphate: Known for its use in treating leg cramps
Uniqueness: Quinine ethylcarbonate is unique due to its reduced bitterness, making it more suitable for applications where taste is a critical factor. This property distinguishes it from other quinine derivatives, which are often more bitter and less palatable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


